

A Predictive Spectroscopic and Spectrometric Guide to 3-(Benzylamino)oxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylamino)oxolane-3-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: **3-(Benzylamino)oxolane-3-carboxylic acid** is a substituted amino acid analog with potential applications in medicinal chemistry and drug development as a constrained proline mimic. Comprehensive structural elucidation is paramount for its effective use, yet a consolidated public repository of its spectral data is not readily available. This guide provides a predictive but robust analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) data for this compound. By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an authoritative reference for the characterization of this molecule and similar chemical entities. Each section includes a discussion of the underlying theory, a detailed experimental protocol for data acquisition, and an in-depth, predictive interpretation of the spectral features.

Molecular Structure and Spectroscopic Overview

3-(Benzylamino)oxolane-3-carboxylic acid possesses a unique combination of functional groups: a secondary amine, a carboxylic acid, a tetrahydrofuran (oxolane) ring, and a benzyl group. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The analysis herein is based on the zwitterionic form, which is expected to be the predominant species under physiological and common analytical conditions.

Molecular Structure Diagram

Caption: Structure of **3-(Benzylamino)oxolane-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.

¹H NMR Spectroscopy: A Predictive Analysis

Theoretical Principles: Proton (¹H) NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by the local electronic environment, providing insight into its functional group and position. Integration of the signal corresponds to the number of protons, and spin-spin coupling (splitting) reveals the number of neighboring protons.

Predicted Spectrum: Based on known chemical shift ranges for similar functional groups, the following ¹H NMR spectrum is predicted in a solvent like D₂O to allow for exchange of the acidic and amine protons.[1][2][3]

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.4 - 7.5	Multiplet	5H	Ar-H (Phenyl)	Protons on the monosubstituted benzene ring typically appear in this region. The multiplet arises from complex coupling between ortho, meta, and para protons. [1]
~ 4.3	Singlet	2H	Ph-CH ₂ -N	The benzylic protons are deshielded by the adjacent nitrogen and phenyl ring. In an achiral environment, they would appear as a singlet. [4]
~ 3.8 - 4.1	Multiplet	4H	-O-CH ₂ - & -C-CH ₂ -O	Protons on the oxolane ring adjacent to the oxygen atom (C2 and C5) are highly deshielded and expected to appear in this range.
~ 2.2 - 2.5	Multiplet	2H	-C-CH ₂ -C- (C4)	Protons on the C4 position of

the oxolane ring are further from the electronegative oxygen and thus appear more upfield.

Note: The amine (N-H) and carboxylic acid (O-H) protons are typically broad and may not be observed, or their positions can vary significantly depending on the solvent, concentration, and temperature. In D₂O, they would be exchanged for deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: A Predictive Analysis

Theoretical Principles: Carbon-13 (¹³C) NMR provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.

Predicted Spectrum: The predicted ¹³C NMR spectrum is as follows, based on data for tetrahydrofuran and N-benzyl compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Predicted δ (ppm)	Assignment	Rationale
~ 175 - 180	C=O (Carboxyl)	The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
~ 135 - 140	Ar-C (ipso)	The quaternary carbon of the phenyl ring attached to the methylene group.
~ 128 - 130	Ar-CH (o, m, p)	The protonated aromatic carbons typically resonate in this region. Overlapping signals are expected.
~ 70 - 75	α -C (C3)	The quaternary carbon at the 3-position is substituted with an amine, a carboxyl group, and is part of the oxolane ring, leading to a downfield shift.
~ 68 - 72	-O-CH ₂ - (C2, C5)	The carbons of the tetrahydrofuran ring adjacent to the oxygen atom are deshielded and appear in this characteristic ether region. ^[5] ^[8]
~ 50 - 55	Ph-CH ₂ -N	The benzylic carbon is deshielded by both the phenyl ring and the nitrogen atom.
~ 35 - 40	-C-CH ₂ -C- (C4)	The C4 carbon of the oxolane ring is the most shielded aliphatic carbon in the structure.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Weigh 5-10 mg of **3-(benzylamino)oxolane-3-carboxylic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[10][11][12]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer, typically around 4 cm.[10][13]
- Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.
- Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), making it a powerful tool for functional group identification.

Predicted Spectrum: For the zwitterionic form of **3-(benzylamino)oxolane-3-carboxylic acid**, the following key absorption bands are predicted.[14][15][16][17][18]

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3000 - 2500 (broad)	N ⁺ -H stretch	Ammonium (R ₂ NH ₂ ⁺)
~ 3030	C-H stretch (sp ²)	Aromatic
~ 2960 - 2850	C-H stretch (sp ³)	Aliphatic (CH ₂)
~ 1630 - 1550 (strong)	C=O asymmetric stretch	Carboxylate (COO ⁻)
~ 1400 (strong)	C=O symmetric stretch	Carboxylate (COO ⁻)
~ 1600, 1450	C=C ring stretches	Aromatic
~ 1100 (strong)	C-O-C stretch	Ether (oxolane ring)
~ 740, 700 (strong)	C-H out-of-plane bend	Monosubstituted benzene

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[19] Record a background spectrum to subtract atmospheric and instrumental interferences.[20]
- Sample Application: Place a small amount of the solid **3-(benzylamino)oxolane-3-carboxylic acid** powder directly onto the ATR crystal.[21]
- Pressure Application: Use the instrument's pressure arm to apply firm and even contact between the sample and the crystal surface.[20]
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[21]

High-Resolution Mass Spectrometry (HRMS)

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, generating protonated molecular ions $[M+H]^+$ in positive ion mode. [22][23][24] High-resolution analyzers, such as Orbitrap or Time-of-Flight (TOF), can measure m/z with high precision (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.[25][26][27][28][29]

Predicted Data: The molecular formula of **3-(benzylamino)oxolane-3-carboxylic acid** is $C_{12}H_{15}NO_3$. Its monoisotopic mass is 221.1052 Da.[30]

Ion Species	Predicted Exact m/z
$[M+H]^+$	222.1125
$[M+Na]^+$	244.0944
$[M-H]^-$	220.0979

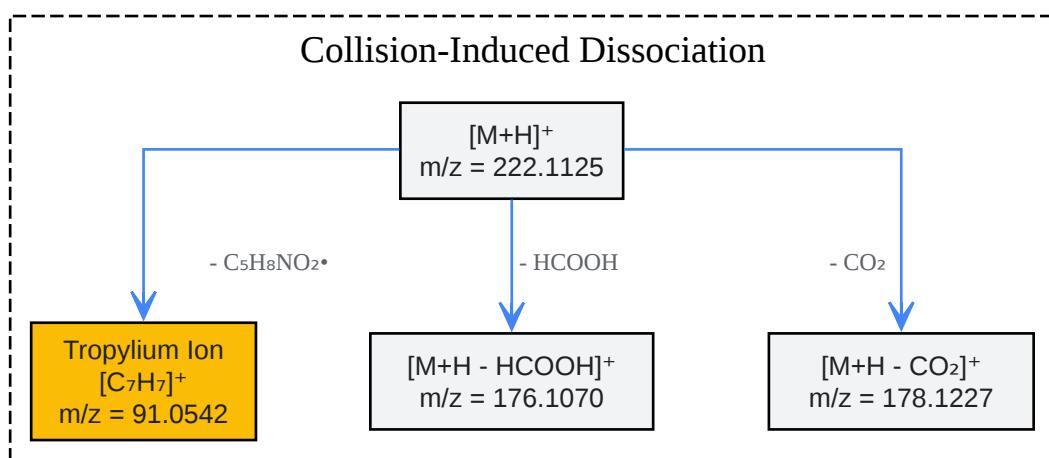
Predicted values are based on PubChem data for the compound.[31]

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (MS/MS), the $[M+H]^+$ ion is expected to fragment via characteristic pathways. The most favorable fragmentation is often the loss of stable neutral molecules or the formation of stable carbocations.[32][33][34]

- Formation of Tropylium Ion: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation ($C_7H_7^+$) at m/z 91.[35] This is often the base peak in the spectrum.
- Loss of Formic Acid: Neutral loss of $HCOOH$ (46.0055 Da) from the parent ion, resulting in a fragment at m/z 176.1070.
- Decarboxylation: Loss of CO_2 (43.9898 Da) from the parent ion, leading to a fragment at m/z 178.1227.

Predicted Fragmentation Diagram



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Caption: Predicted major fragmentation pathways for $[M+H]^+$.

Experimental Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 μ M) in a suitable solvent system, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[36]
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ion Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and robust ion signal.
- Mass Analyzer Settings:
 - Full Scan MS: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500) with high resolution (>60,000 FWHM) to obtain the accurate mass of the $[M+H]^+$ ion.
 - MS/MS: Perform a product ion scan by selecting the $[M+H]^+$ ion (m/z 222.11) as the precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.

- Data Analysis: Determine the elemental composition of the parent ion and its fragments using software that compares the measured accurate masses to theoretical values within a specified mass tolerance (e.g., < 5 ppm).

Conclusion

This guide presents a comprehensive, predictive analysis of the key spectroscopic and spectrometric data for **3-(benzylamino)oxolane-3-carboxylic acid**. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and high-resolution mass-to-charge ratios and fragmentation patterns provide a robust framework for the structural confirmation of this compound. The detailed, field-proven protocols included for each analytical technique offer a practical guide for researchers to acquire high-quality data. By integrating theoretical principles with predictive data analysis, this document serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel small molecules in drug discovery and development.

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- To cite this document: BenchChem. [A Predictive Spectroscopic and Spectrometric Guide to 3-(Benzylamino)oxolane-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374026#spectral-data-for-3-benzylamino-oxolane-3-carboxylic-acid-nmr-ir-mass-spec]

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